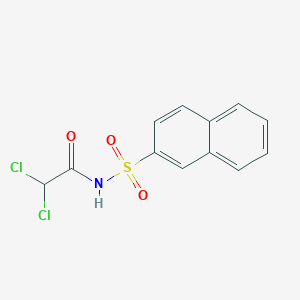
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride, also known as PCE, is a chemical compound that has been widely studied for its potential use in scientific research. PCE belongs to the class of compounds known as arylcyclohexylamines, which have been shown to have a range of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves its interaction with the NMDA receptor. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride acts as a noncompetitive antagonist of the receptor, meaning that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. By blocking the receptor in this way, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride can modulate the activity of the NMDA receptor and affect downstream signaling pathways. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other ion channels and receptors, including the sigma-1 receptor and the dopamine transporter.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride are complex and depend on the dose and route of administration. In general, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have effects on synaptic plasticity, memory formation, and mood regulation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on locomotor activity and pain perception. These effects are thought to be mediated by 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's interactions with the NMDA receptor and other neurotransmitter systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride in lab experiments is its specificity for the NMDA receptor. This allows researchers to selectively modulate the activity of this receptor and study its downstream effects. However, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride also has limitations as a research tool. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. One area of interest is the development of more selective NMDA receptor antagonists that can be used to study the specific roles of different subtypes of the receptor. Another area of interest is the study of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride's effects on other neurotransmitter systems, particularly the dopamine and serotonin systems. Finally, there is interest in using 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride as a potential treatment for neurological disorders such as depression and addiction, although more research is needed to determine its safety and efficacy for these indications.
Méthodes De Synthèse
The synthesis method for 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride involves the reaction of 3-chlorobenzoic acid with 2-(1-piperidinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride. The purity of the final product can be assessed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has been studied for its potential use as a research tool in the field of neuroscience. Specifically, it has been shown to have affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems. These effects make 2-(1-piperidinyl)ethyl 3-chlorobenzoate hydrochloride a potentially valuable tool for studying the mechanisms underlying neurological disorders such as schizophrenia, depression, and addiction.
Propriétés
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOEAODHMVHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201581 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Chloro-benzoic acid 2-piperidin-1-yl-ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea](/img/structure/B5117818.png)
![3-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5117833.png)
![4-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B5117843.png)


![N'-[4-(dimethylamino)-3-nitrobenzylidene]-2,4-dimethyl-1,3-thiazole-5-carbohydrazide](/img/structure/B5117871.png)

![(3,4-dimethoxybenzyl)[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amine](/img/structure/B5117875.png)

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)



